4-Ethynylazepane

Description

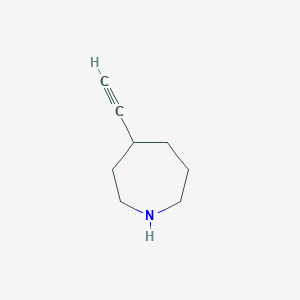

4-Ethynylazepane is a seven-membered azepane ring (a saturated heterocycle containing one nitrogen atom) substituted with an ethynyl group (–C≡CH) at the 4-position. Its hydrochloride salt form (this compound hydrochloride) is listed in commercial catalogs for R&D use, though specific physicochemical data (e.g., boiling point, density) remain undisclosed in available sources .

The compound’s patent activity (1 patent, 0 literature citations as of 2025) suggests proprietary interest, likely in drug discovery or specialty materials, though detailed studies are scarce . Its synthesis may involve strategies analogous to other ethynyl-substituted heterocycles, such as desilylation or alkyne functionalization, as seen in related systems .

Properties

IUPAC Name |

4-ethynylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-2-8-4-3-6-9-7-5-8/h1,8-9H,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCEIWIXQAAJCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynylazepane typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling reactions, where an alkyne is coupled with a halogenated azepane derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include:

Catalysts: Palladium and copper

Solvents: Tetrahydrofuran or dimethylformamide

Temperature: 50-80°C

Reaction Time: Several hours

Chemical Reactions Analysis

Types of Reactions

4-Ethynylazepane undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The azepane ring can be reduced to form saturated derivatives.

Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

Reduction: Formation of saturated azepane derivatives.

Substitution: Formation of N-substituted azepane derivatives.

Scientific Research Applications

4-Ethynylazepane has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethynylazepane involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The azepane ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs: Ethynyl-Substituted Azepanes and Piperidines

4-Ethynylazepane vs. 3-Ethynylazepane

- Structural Differences: Both share the azepane backbone but differ in substituent position (4 vs. 3).

Commercial and Research Status :

Compound Patent Count Literature Count Molecular Formula InChIKey This compound HCl 1 0 C₈H₁₃N·HCl DCEIWIXQAAJCCV-UHFFFAOYSA-N 3-Ethynylazepane HCl 0 0 C₈H₁₃N·HCl LYESWDLOQAMKCT-UHFFFAOYSA-N The 4-isomer’s patent suggests unique applications, while the 3-isomer remains unexplored.

This compound vs. 2,2,6,6-Tetramethylpiperidin-4-yl Esters

- Structural Differences : Piperidine derivatives (six-membered ring) with ester substituents vs. azepane with ethynyl. The smaller, more rigid piperidine ring may enhance stability but reduce conformational flexibility compared to azepane.

- Functional Groups : Ethynyl groups enable click reactions (e.g., Huisgen cycloaddition), whereas esters are hydrolyzable or serve as protecting groups. Piperidine derivatives in are tailored for solubility or controlled release in pharmaceutical formulations .

Commercial Availability and R&D Use

- No CAS number is provided, suggesting novelty or restricted distribution .

- Piperidine Derivatives : Broadly available with defined CAS numbers (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetate), reflecting established synthetic protocols and applications .

Biological Activity

4-Ethynylazepane, a compound with the molecular formula C₈H₁₄ClN, has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies that illustrate its applications in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

This compound is characterized by an ethynyl group attached to a seven-membered azepane ring. The synthesis typically involves the reaction of lactams with ethynyl reagents, which has been optimized to yield various derivatives effectively. For instance, one study reported successful synthesis using organotin reagents for the formation of α-acetylenyl azacycles from N,O-acetal TMS ethers .

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of azepanes have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.

2. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. In vitro tests have indicated that it can inhibit the proliferation of certain cancer cell lines, although further research is necessary to elucidate the mechanisms involved.

3. Neuropharmacological Effects

Given its structural similarities to other psychoactive compounds, this compound is being investigated for its neuropharmacological effects. Initial findings suggest it may influence neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Studies

Several case studies have explored the implications of using this compound in various therapeutic contexts:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, researchers treated several cancer cell lines with varying concentrations of this compound. Results showed a dose-dependent reduction in cell viability, particularly in breast cancer cells. This suggests that further exploration into its mechanism of action could yield valuable insights for cancer therapy.

Data Table: Biological Activities Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.